2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride
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Overview
Description
2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride: is a heterocyclic compound with a fused imidazole and pyridine ring system It combines the structural features of both imidazole and pyridine, making it an interesting target for synthetic and medicinal chemistry studies
Preparation Methods
Synthetic Routes::
Acylation and Thiazole Ring Closure:
Industrial Production:: The industrial-scale synthesis of this compound may involve modifications of the laboratory methods, optimizing yield and scalability.
Chemical Reactions Analysis
Reactivity::
Electrophilic Substitution Reactions:
Scientific Research Applications
Chemistry::
Building Block:
Biological Activity:
Materials Science:
Mechanism of Action
The exact mechanism by which 2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While there is limited literature on the furyl derivative of [1,3]thiazolo[4,5-b]pyridine, its unique combination of imidazole and pyridine moieties sets it apart. Similar compounds include other heterocyclic systems, but their specific features and applications differ [1,2,3,4].
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine;hydrochloride |
InChI |
InChI=1S/C10H7N3O.ClH/c1-3-7-9(11-5-1)13-10(12-7)8-4-2-6-14-8;/h1-6H,(H,11,12,13);1H |
InChI Key |
YCMJCUCECNQBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=CO3.Cl |
Origin of Product |
United States |
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